molecular formula C21H20N2O3 B4120743 Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide

Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide

Cat. No.: B4120743
M. Wt: 348.4 g/mol
InChI Key: CAURASVQRNGDTO-UHFFFAOYSA-N
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Description

Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Properties

IUPAC Name

N-[1-(4-methylanilino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-9-11-17(12-10-15)22-20(24)18(14-16-6-3-2-4-7-16)23-21(25)19-8-5-13-26-19/h2-13,18H,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURASVQRNGDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide typically involves the reaction of 2-furoyl chloride with N-(4-methylphenyl)phenylalaninamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group can yield furoic acid, while reduction can produce furfuryl alcohol. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furoyl and methylphenyl groups contribute to the compound’s binding affinity and specificity, while the phenylalaninamide moiety can interact with various biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-furamides: These compounds share the furoyl and methylphenyl groups but differ in the remaining structure.

    N-(2-furoyl)-N’-(4-methylphenyl)thiourea: This compound has a similar furoyl and methylphenyl structure but contains a thiourea moiety instead of phenylalaninamide.

Uniqueness

Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide is unique due to the presence of the phenylalaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide
Reactant of Route 2
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Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide

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